molecular formula C8H14O3 B1144330 (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL CAS No. 18524-19-1

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

Cat. No. B1144330
CAS RN: 18524-19-1
M. Wt: 158.19
InChI Key:
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Description

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a compound that has gained significant attention in the scientific community due to its potential use in various applications. This molecule is a chiral alcohol that has a unique structure and properties, making it an attractive target for research.

Scientific Research Applications

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL has several scientific research applications. One of the most significant applications is in the field of organic synthesis. This molecule can be used as a chiral building block in the synthesis of other chiral compounds. It is also used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is not fully understood. However, it is believed to act as a chiral auxiliary, facilitating the formation of chiral compounds in organic synthesis. It also exhibits biological activity, which is attributed to its chiral structure.
Biochemical and Physiological Effects
(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-tumor properties. It also exhibits antibacterial and antifungal activity. Furthermore, it has been shown to modulate the immune system, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL in lab experiments is its chiral structure, which makes it an attractive target for research. It is also readily available and relatively easy to synthesize. However, one of the limitations of using this molecule is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL. One area of research is the development of new and more efficient synthesis methods. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, the investigation of its mechanism of action and its interactions with other molecules could lead to a better understanding of its biological activity.
Conclusion
In conclusion, (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a chiral alcohol that has several scientific research applications. Its unique structure and properties make it an attractive target for research in various fields, including organic synthesis and medicine. With further research, this molecule could potentially be developed into a valuable therapeutic agent for a range of diseases.

Synthesis Methods

The synthesis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL can be achieved through several methods. One of the most common methods is the asymmetric synthesis using chiral catalysts. This method involves the use of chiral catalysts, such as chiral ligands, to selectively catalyze the reaction between aldehydes and alcohols, resulting in the formation of the desired chiral alcohol.

properties

IUPAC Name

(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAHBTSLTNIYOK-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H](C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177633
Record name 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

CAS RN

18524-19-1
Record name 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18524-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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